molecular formula C24H22N2O3 B3050240 2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 24460-06-8

2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one

Cat. No.: B3050240
CAS No.: 24460-06-8
M. Wt: 386.4 g/mol
InChI Key: MBOWATUGNDUMSN-UHFFFAOYSA-N
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Description

2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound with a molecular formula of C24H22N2O3 and a molecular weight of 386.443 g/mol . This compound is known for its unique spiro structure, which consists of a fused isobenzofuran and xanthene ring system. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-6-diethylaminofluoran with isobenzofuran-1(3H)-one in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to its spiro structure, which allows it to absorb and emit light at specific wavelengths. This makes it useful in various imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2’-amino-6’-(dibenzylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one
  • 6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-yl b-D-galactopyranoside

Uniqueness

2’-amino-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is unique due to its specific spiro structure and the presence of both amino and diethylamino groups. These features contribute to its distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2'-amino-6'-(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-26(4-2)16-10-11-19-22(14-16)28-21-12-9-15(25)13-20(21)24(19)18-8-6-5-7-17(18)23(27)29-24/h5-14H,3-4,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOWATUGNDUMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885268
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-amino-6'-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24460-06-8
Record name 2′-Amino-6′-(diethylamino)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24460-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-amino-6'-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024460068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-amino-6'-(diethylamino)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-amino-6'-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-amino-6'-(diethylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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